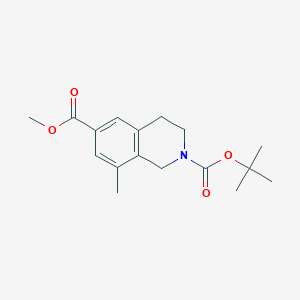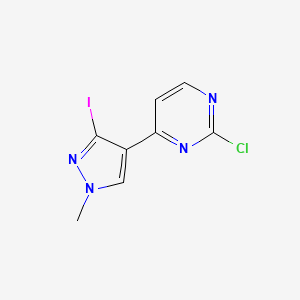
2-chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-chloro-4-(3-iodo-1-méthyl-1H-pyrazol-4-yl)pyrimidine est un composé hétérocyclique qui présente à la fois des cycles pyrimidine et pyrazole. Ce composé suscite un intérêt considérable dans le domaine de la chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 2-chloro-4-(3-iodo-1-méthyl-1H-pyrazol-4-yl)pyrimidine implique généralement la réaction du 4-(3-iodo-1-méthyl-1H-pyrazol-4-yl)pyrimidin-2-ol avec l'oxychlorure de phosphore (POCl3) à des températures élevées (environ 110 °C) pendant une période prolongée (environ 16 heures) . Le mélange réactionnel est ensuite traité avec une solution aqueuse de bicarbonate de sodium et extrait avec de l'acétate d'éthyle pour isoler le produit souhaité .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, la garantie de la disponibilité de matières premières de haute pureté et la mise en œuvre de techniques de purification efficaces pour atteindre le rendement et la pureté souhaités.
Analyse Des Réactions Chimiques
Types de réactions : La 2-chloro-4-(3-iodo-1-méthyl-1H-pyrazol-4-yl)pyrimidine peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactions d'oxydation et de réduction : Le composé peut participer à des réactions d'oxydation et de réduction, modifiant son état d'oxydation et formant potentiellement de nouveaux dérivés.
Réactifs et conditions communs :
Réactions de substitution : Les réactifs courants incluent des nucléophiles tels que les amines, les thiols et les alcoolates.
Réactions d'oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de pyrimidine substitués, tandis que les réactions d'oxydation et de réduction peuvent conduire à la formation de différentes espèces oxydées ou réduites.
4. Applications de la recherche scientifique
La 2-chloro-4-(3-iodo-1-méthyl-1H-pyrazol-4-yl)pyrimidine présente plusieurs applications de recherche scientifique, notamment :
Chimie : Elle sert de brique de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié comme un composé de tête potentiel dans la découverte et le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Le composé peut être utilisé dans le développement de produits agrochimiques et d'autres applications industrielles.
5. Mécanisme d'action
Le mécanisme d'action de la 2-chloro-4-(3-iodo-1-méthyl-1H-pyrazol-4-yl)pyrimidine implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Les voies exactes et les cibles moléculaires dépendent de l'application spécifique et du système biologique étudié.
Composés similaires :
- 4-chloro-3,6-difluoro-2-(4-iodo-1-méthyl-1H-pyrazol-5-yl)benzonitrile
- 6-(Difluoro(6-(1-méthyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)méthyl)quinoléine
Comparaison : Comparée aux composés similaires, la 2-chloro-4-(3-iodo-1-méthyl-1H-pyrazol-4-yl)pyrimidine est unique en raison de son motif de substitution spécifique et de la présence à la fois d'atomes de chlore et d'iode. Cette structure unique peut conduire à une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Applications De Recherche Scientifique
2-Chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 4-Chloro-3,6-difluoro-2-(4-iodo-1-methyl-1H-pyrazol-5-yl)benzonitrile
- 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
Comparison: Compared to similar compounds, 2-chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H6ClIN4 |
|---|---|
Poids moléculaire |
320.52 g/mol |
Nom IUPAC |
2-chloro-4-(3-iodo-1-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C8H6ClIN4/c1-14-4-5(7(10)13-14)6-2-3-11-8(9)12-6/h2-4H,1H3 |
Clé InChI |
MCXDUQNYDSDTFX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)I)C2=NC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


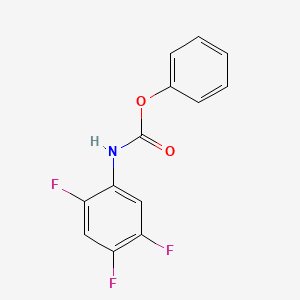
![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12274014.png)

![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B12274041.png)
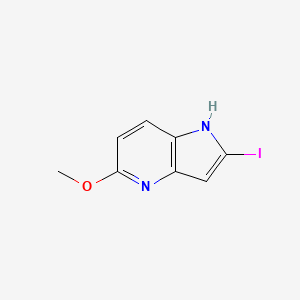
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B12274058.png)
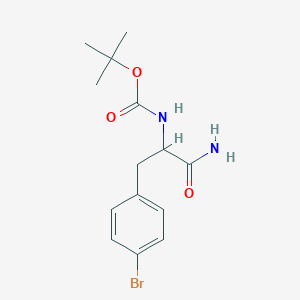
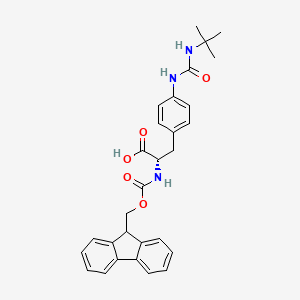
![(R)-1-(4-(3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-(piperidin-4-yl)ethanone](/img/structure/B12274099.png)
![8-Azabicyclo[3.2.1]octan-3-amine, 8-acetyl-, (3-endo)-(9CI)](/img/structure/B12274106.png)
![N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide](/img/structure/B12274114.png)
![6-Methoxy-furo[2,3-B]pyridin-3-one](/img/structure/B12274122.png)
![(S)-[2'-(2-Methoxybenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12274128.png)
